Apixaban Dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

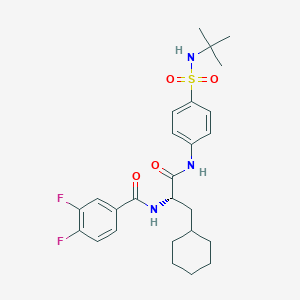

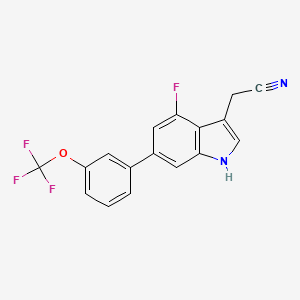

Apixaban Dimer is a compound related to Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The dimer form of Apixaban is often studied to understand its impurities and potential effects during the synthesis and application of Apixaban .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Apixaban Dimer involves several steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves filtering an aqueous alcoholic solution comprising the compound and selectively removing related dimer impurities. This method ensures the purity of the final product and is crucial for large-scale production .

化学反応の分析

Types of Reactions: Apixaban Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the piperidine cycle to the corresponding lactam is a key step in its synthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium chlorite, anhydrous ferric chloride, and activated carbon. These reagents facilitate the oxidation and purification processes under mild conditions .

Major Products Formed: The major products formed from the reactions involving this compound include the corresponding lactams and other intermediates essential for the synthesis of Apixaban .

科学的研究の応用

Apixaban Dimer is primarily studied in the context of its impurities and their removal during the synthesis of Apixaban. It is also used in analytical methods to identify and quantify impurities in Apixaban and its synthetic precursors . Additionally, this compound is relevant in the development of anticoagulant therapies and the study of thromboembolic disorders .

作用機序

Apixaban Dimer, like Apixaban, inhibits platelet activation and fibrin clot formation via direct, selective, and reversible inhibition of free and clot-bound factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which is essential for blood coagulation .

類似化合物との比較

Similar Compounds: Similar compounds to Apixaban Dimer include other direct oral anticoagulants such as Rivaroxaban, Dabigatran, and Edoxaban. These compounds also inhibit factor Xa or thrombin and are used for the prevention and treatment of thromboembolic disorders .

Uniqueness: this compound is unique due to its specific role in the synthesis and purification of Apixaban. Its study helps in understanding and improving the purity and efficacy of Apixaban as an anticoagulant .

特性

分子式 |

C40H34N10O6 |

|---|---|

分子量 |

750.8 g/mol |

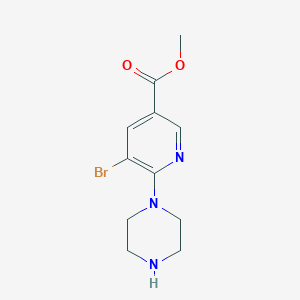

IUPAC名 |

6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52) |

InChIキー |

AVTTWDVUNBNBBR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)